molecular formula C8H6BrI B3187808 1-Bromo-3-(2-iodoethenyl)benzene CAS No. 174967-37-4

1-Bromo-3-(2-iodoethenyl)benzene

Cat. No. B3187808
CAS RN: 174967-37-4
M. Wt: 308.94 g/mol
InChI Key: JIVGFMUGTDJRNC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-3-(2-iodoethenyl)benzene” is an organic compound with the molecular formula C8H6BrI . It has a molecular weight of 308.94 .


Chemical Reactions Analysis

The specific chemical reactions involving “1-Bromo-3-(2-iodoethenyl)benzene” are not mentioned in the sources .


Physical And Chemical Properties Analysis

“1-Bromo-3-(2-iodoethenyl)benzene” is a liquid at room temperature . It has a molecular weight of 308.94 . The compound has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the sources .

Scientific Research Applications

  • Organic Synthesis :

    • 1-Bromo-3-(2-iodoethenyl)benzene and its derivatives have been used in various organic synthesis processes. For instance, (Bovonsombat & Mcnelis, 1993) described the use of related compounds in ring halogenations of polyalkylbenzenes.
    • (Fink et al., 1997) synthesized new compounds using palladium-catalyzed cross-coupling reactions, highlighting the compound's utility in creating complex organic molecules.
  • Crystal Structure Analysis :

    • Research by (Stein, Hoffmann, & Fröba, 2015) focused on the crystal structures of derivatives of 1-Bromo-3-(2-iodoethenyl)benzene, revealing insights into supramolecular interactions and bonding.
  • Organometallic Chemistry :

    • In the field of organometallics, studies like (Reus et al., 2012) have utilized derivatives of 1-Bromo-3-(2-iodoethenyl)benzene in the synthesis of benzyne precursors and Lewis acid catalysts.
  • Analytical Chemistry Applications :

    • The compound and its analogs have applications in analytical chemistry as well. For example, (Hurtado et al., 2013) explored its use in the determination of nickel(II) concentrations using adsorptive stripping voltammetry.

Safety and Hazards

“1-Bromo-3-(2-iodoethenyl)benzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the compound .

properties

IUPAC Name

1-bromo-3-[(E)-2-iodoethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGFMUGTDJRNC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-iodoethenyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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